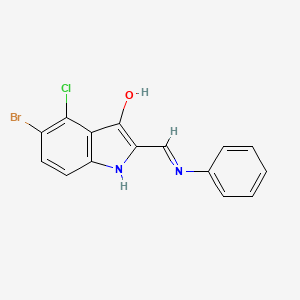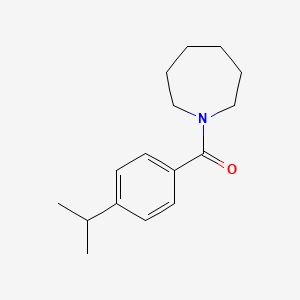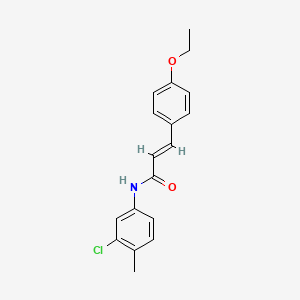
N-(4-methylphenyl)-1-pyrrolidinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-1-pyrrolidinesulfonamide, also known as N-(4-methylphenyl) sulfonylpyrrolidine (NPS), is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a sulfonamide derivative of pyrrolidine, which is a cyclic amine with a five-membered ring structure. The aim of
作用机制
The mechanism of action of NPS is not fully understood, but it is believed to involve the modulation of ion channels, particularly voltage-gated sodium channels. NPS has been shown to inhibit the activity of these channels, leading to a decrease in the influx of sodium ions into cells. This, in turn, leads to a decrease in the depolarization of cells, resulting in a decrease in the release of neurotransmitters and a decrease in pain sensation.
Biochemical and Physiological Effects:
NPS has been shown to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer properties. NPS has been reported to inhibit the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. Additionally, NPS has been shown to decrease the release of various neurotransmitters, including glutamate and substance P, which are involved in pain sensation.
实验室实验的优点和局限性
NPS has several advantages for use in lab experiments, including its high purity and good yields during synthesis. Additionally, NPS has been shown to exhibit various pharmacological activities, making it a promising candidate for the development of new drugs. However, one limitation of NPS is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of NPS in scientific research. One potential direction is the development of new drugs for the treatment of pain and inflammation. Additionally, NPS could be used to study the role of ion channels in various diseases, including epilepsy and cardiac arrhythmias. Furthermore, NPS could be used in the development of new imaging agents for the detection of cancer and other diseases. Overall, the potential applications of NPS in scientific research are vast and exciting, and further studies are needed to fully understand its properties and potential uses.
Conclusion:
N-(4-methylphenyl)-1-pyrrolidinesulfonamide(4-methylphenyl)-1-pyrrolidinesulfonamide, or NPS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. NPS has been shown to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties. Additionally, NPS has been shown to modulate the activity of various ion channels, making it a promising candidate for the development of new drugs. Further studies are needed to fully understand the properties and potential uses of NPS in scientific research.
合成方法
The synthesis of NPS can be achieved through various methods, including the reaction of 4-methylphenylsulfonyl chloride with pyrrolidine in the presence of a base, such as triethylamine. Another method involves the reaction of 4-methylphenylsulfonyl chloride with 1,2,3,6-tetrahydropyridine in the presence of a base, such as potassium carbonate. These methods have been reported to yield high purity NPS with good yields.
科学研究应用
NPS has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. NPS has been reported to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties. Additionally, NPS has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. These properties make NPS a promising candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
N-(4-methylphenyl)pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-10-4-6-11(7-5-10)12-16(14,15)13-8-2-3-9-13/h4-7,12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUBNIUWXYNQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-{2-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5721254.png)

![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5721269.png)


![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)
amino]acetyl}oxy)-4-iodobenzenecarboximidamide](/img/structure/B5721296.png)
![4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5721300.png)


![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5721332.png)
![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5721340.png)

